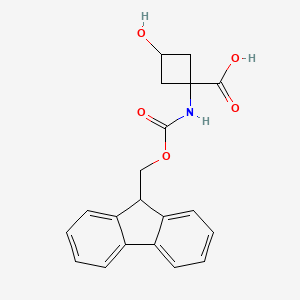

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid

Description

Evolution of Cyclobutane Amino Acids in Chemical Research

The incorporation of cyclobutane rings into amino acid frameworks emerged from two parallel developments: 1) the recognition of strained hydrocarbon systems as structural regulators in natural products, and 2) advances in peptide synthesis requiring spatially defined building blocks. Early cyclobutane chemistry dates to 1907 with the first synthetic cyclobutane preparation, though biological relevance remained unexplored until the 1960s when photodimerized pyrimidine cyclobutanes were identified in UV-damaged DNA.

The evolutionary trajectory of proteinogenic amino acids provides critical context for cyclobutane amino acid design. Primordial amino acids like glycine and alanine originated from central metabolic intermediates, while later additions required complex biosynthetic pathways. Cyclobutane-containing analogues represent a modern synthetic extension of this evolutionary principle, introducing non-natural constraints to manipulate protein folding and interaction dynamics. The cyclobutane ring’s 90° bond angles and 28 kcal/mol ring strain create unique torsional effects that rigidify peptide backbones more effectively than larger cycloalkanes.

Discovery and Development Timeline

Key milestones in the compound’s development include:

The specific compound emerged from efforts to combine Fmoc’s synthetic advantages with cyclobutane’s conformational effects. Its 3-hydroxy group distinguishes it from earlier analogues by introducing hydrogen bonding capacity orthogonal to the carboxyl and amino functionalities.

Position within Conformationally Restricted Amino Acid Research

This cyclobutane derivative occupies a unique niche among constrained amino acids:

Structural Comparison

| Amino Acid Type | Ring Size | Key Features |

|---|---|---|

| Proline | 5-membered | Partial rigidity, cis-trans isomerism |

| 1-Aminocyclopropanecarboxylic acid | 3-membered | Extreme angle strain (60°), high reactivity |

| 1-Aminocyclobutanecarboxylic acid | 4-membered | Balanced strain (90° angles), enhanced backbone rigidity |

| 1-Aminocyclopentanecarboxylic acid | 6-membered | Minimal strain, flexible chair conformations |

The 3-hydroxy substituent introduces electronic polarization across the cyclobutane ring, modulating both steric and electronic interactions in peptide environments. This dual functionality enables precise tuning of secondary structure propensities while maintaining SPPS compatibility through the Fmoc group.

Significance in Peptide Chemistry and Drug Development

Three key properties drive this compound’s pharmaceutical relevance:

- Backbone Preorganization : The cyclobutane ring reduces conformational entropy, favoring bioactive peptide conformations. This is particularly valuable for β-turn stabilization in GPCR-targeting peptides.

- Metabolic Stability : The non-hydrolyzable cyclobutane scaffold resists proteolytic degradation, addressing a major limitation of therapeutic peptides.

- Synthetic Versatility : The Fmoc group allows seamless integration into automated SPPS workflows, while the hydroxyl group provides a handle for post-synthetic modifications.

Recent applications include:

- Antimicrobial Peptides : Cyclobutane constraints enhance membrane permeability while reducing hemolytic activity.

- Kinase Inhibitors : The hydroxyl group participates in critical hydrogen bonds with ATP-binding pockets.

- Glycopeptide Mimetics : Combined with O-glycan modifications for targeted drug delivery systems.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIOQZLQMVAEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.37 g/mol. The structure features a cyclobutane ring substituted with hydroxy and carboxylic acid groups, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Research indicates that this compound can inhibit programmed cell death protein 1 ligand 1 (PD-L1), which plays a crucial role in cancer immunotherapy by enhancing T-cell responses against tumors.

- Receptor Binding : The structural features allow it to modulate interactions with specific receptors, potentially impacting pathways involved in immune response and cell signaling .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: PD-L1 Inhibition

A study examined the inhibitory effects of this compound on PD-L1. The results demonstrated that the compound effectively reduced PD-L1 expression on cancer cells, leading to enhanced cytotoxic T-cell activity. This finding suggests its potential as an immunotherapeutic agent in cancer treatment.

Case Study 2: Peptide Synthesis

In another research application, this compound was utilized as a building block in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provided protection for the amino group during synthesis, allowing for the construction of complex peptide chains. This method highlights its versatility in medicinal chemistry applications.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis:

The compound serves as a protecting group in peptide synthesis. The Fmoc group is commonly used for the protection of amino acids during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows for selective deprotection, enabling the formation of peptides with high purity and yield. This is crucial for the synthesis of therapeutic peptides that require precise amino acid sequences for biological activity.

Case Study:

In a study focused on the synthesis of cyclic peptides, researchers employed 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid as a key intermediate. The compound facilitated the formation of cyclic structures that exhibited enhanced biological activity compared to their linear counterparts. This highlights its significance in developing novel therapeutics targeting various diseases.

Drug Development

Anticancer Agents:

Recent research has explored the potential of this compound in developing anticancer agents. The unique structural features of this compound contribute to its ability to interact with biological targets involved in cancer progression.

Case Study:

A study demonstrated that derivatives of this compound showed promising cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways crucial for tumor growth and survival. This positions the compound as a candidate for further development in anticancer drug discovery.

Biochemical Research

Enzyme Inhibition Studies:

The compound has been utilized in enzyme inhibition studies, particularly those involving proteases and kinases. Its ability to form stable complexes with target enzymes makes it an invaluable tool for understanding enzyme mechanisms and developing inhibitors.

Case Study:

Research involving this compound revealed its effectiveness as an inhibitor of certain serine proteases. By modifying the structure, scientists were able to enhance its selectivity and potency, providing insights into designing more effective enzyme inhibitors for therapeutic applications.

Structural Biology

X-ray Crystallography:

The compound's structural characteristics allow it to be used as a crystallization agent in X-ray crystallography studies. Its ability to form well-defined crystals aids in elucidating the three-dimensional structures of proteins and other biomolecules.

Case Study:

In structural biology research, crystals formed with this compound provided high-resolution data that contributed to understanding protein-ligand interactions. Such studies are essential for rational drug design and optimizing lead compounds for better efficacy.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Used as a protecting group in peptide synthesis | Facilitated cyclic peptide formation with enhanced biological activity |

| Drug Development | Potential anticancer agent | Showed cytotoxic effects against cancer cell lines |

| Biochemical Research | Employed in enzyme inhibition studies | Effective inhibitor of serine proteases |

| Structural Biology | Used as a crystallization agent for X-ray crystallography | High-resolution data on protein-ligand interactions |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, physicochemical, and functional properties of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid with analogous Fmoc-protected cyclic amino acids.

Structural and Molecular Comparisons

| Compound Name | Ring Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| This compound | Cyclobutane | Hydroxyl, carboxylic acid | C20H19NO5 | 353.38 | 2920402-46-4 (est.) |

| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid | Oxetane | Carboxylic acid | C19H17NO5 | 339.34 | 1380327-56-9 |

| 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid | Azetidine | Hydroxyl, carboxylic acid | C19H17NO5 | 339.34 | 2044773-70-6 |

| 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | Cyclobutane | Carboxylic acid (no hydroxyl) | C20H19NO4 | 337.38 | 1935557-50-8 |

| cis-(1s,3s)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid | Cyclobutane | Aminomethyl, carboxylic acid | C21H21NO4 | 351.40 | 2243507-56-2 |

Key Observations:

- Functional Groups: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., CAS 1935557-50-8), enabling unique hydrogen-bonding interactions and post-synthetic modifications .

- Stereochemistry : Stereoisomers (e.g., cis vs. trans cyclobutane derivatives) affect peptide conformation and biological activity .

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs, enhancing solubility in polar solvents (e.g., DMF or DMSO) but reducing compatibility with hydrophobic resins in SPPS .

Preparation Methods

Structural Characteristics and Properties

Chemical Identity

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 2137143-57-6 |

| Molecular Formula | C20H19NO5 |

| Molecular Weight | 353.374 g/mol |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylic acid |

| InChI Key | BJIOQZLQMVAEFZ-UHFFFAOYSA-N |

| SMILES | C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

The compound exists in different stereoisomeric forms, including the trans isomer (1s,3s)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid and the cis isomer.

General Approaches to Fmoc Protection

Principles of Fmoc Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely employed as a protecting group for the amino function in peptide synthesis. Unlike t-butyloxycarbonyl (Boc) protection which requires strong acidic conditions for removal, Fmoc protection is base-labile, making it compatible with a wider range of functional groups and modification strategies.

Fmoc belongs to a family of urethane protecting groups that effectively suppress racemization during activation and coupling procedures. The group exhibits exceptional lability to bases, particularly secondary amines, which makes it ideal for solid-phase peptide synthesis where the deprotection byproduct (dibenzofulvene) can be simply washed away.

Standard Methods for Fmoc Protection

The general methods for introducing the Fmoc group to amines involve the reaction of an amine component with an activated Fmoc-reagent. Several approaches have been developed:

Silylation-Based Method

A highly efficient method involves treating the amine component with a silylating agent followed by reaction with an activated Fmoc-reagent:

- The amine component is treated with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA).

- At least two equivalents of silylating agent are typically used.

- The silylated amine is then reacted with an activated Fmoc-reagent.

- The reaction can be worked up under anhydrous conditions by adding a polar, protic solvent like methanol, which converts the trimethylsilyl ester into the free acid.

This method provides high yields of Fmoc-protected amines with excellent chemical and optical purity, typically greater than 90% and often exceeding 95%.

Synthetic Routes for this compound

Starting from 1-amino-3-hydroxycyclobutane-1-carboxylic acid

The most direct approach for preparing this compound involves Fmoc protection of the corresponding amino acid.

Silylation/Fmoc Protection Method

This method adapts the silylation technique described above specifically for this cyclobutane-containing amino acid:

- 1-amino-3-hydroxycyclobutane-1-carboxylic acid is dissolved in a suitable solvent mixture.

- The solution is treated with a silylating agent (MSTFA or BSA) to temporarily protect the carboxylic acid and hydroxyl groups.

- The silylated intermediate is then reacted with Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride).

- The reaction mixture is worked up by adding methanol to convert silyl esters back to free hydroxyl and carboxyl groups.

- The product is isolated through appropriate purification techniques.

Alternative Synthetic Routes

Copper Complexation Strategy

For challenging amino acids with multiple reactive sites, a copper complexation strategy can be employed to selectively install the Fmoc group:

- The 1-amino-3-hydroxycyclobutane-1-carboxylic acid is treated with copper(II) to form a dimeric Cu(II) complex, which temporarily blocks the carboxylic acid and modulates the reactivity of the amino group.

- The complex is then reacted with an Fmoc-activating agent.

- The copper is removed by treatment with a chelating agent.

- The product is isolated through appropriate purification techniques.

This approach has been demonstrated for functionalized bis-amino acid building blocks and could be applicable to 1-amino-3-hydroxycyclobutane-1-carboxylic acid.

Multi-Step Synthesis via Protected Intermediates

An alternative approach involves building the hydroxycyclobutane structure with appropriate protection strategy:

- Preparation of benzyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutane-1-carboxylate as an intermediate.

- Reduction of the ketone to the hydroxyl group.

- Removal of the Boc protecting group.

- Installation of the Fmoc group using standard conditions.

- Deprotection of the benzyl ester to yield the target compound.

This multi-step approach offers flexibility in introducing the hydroxyl group at the desired position with controlled stereochemistry.

Optimization of Reaction Conditions

Critical Parameters for Successful Synthesis

Several parameters significantly influence the yield and purity of this compound:

| Parameter | Optimal Condition | Effect on Synthesis |

|---|---|---|

| Base | N-methylmorpholine (NMM) | Milder than triethylamine, reduces Fmoc loss |

| Temperature | 0-25°C | Higher temperatures may promote side reactions |

| Reaction Time | 2-4 hours | Extended times can lead to Fmoc deprotection |

| Equivalents of Fmoc-OSu | 1.1-1.2 | Excess reagent ensures complete reaction |

| Solvent System | Dioxane/water or acetone/water | Enhances solubility of all components |

Prevention of Side Reactions

The synthesis of Fmoc-protected amino acids often encounters side reactions, particularly:

- Lossen-type rearrangement : Leads to the formation of Fmoc-β-Ala-OH when using Fmoc-OSu.

- Unwanted carboxyl activation : Generates Fmoc-Xaa-Xaa-OH dipeptide impurities when using Fmoc-Cl.

- Base-induced elimination : Can occur with certain amino acids under strongly basic conditions.

To minimize these side reactions when preparing this compound:

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

- Precipitation : The crude product can often be precipitated from solution by adding water to an organic solution (e.g., acetone).

- Recrystallization : From appropriate solvent systems such as acetone/water or ethyl acetate/hexanes.

- Flash Chromatography : When necessary, using solvent systems such as dichloromethane/methanol mixtures with increasing polarity.

Analytical Characterization

Comprehensive characterization of the synthesized compound typically includes:

- HPLC analysis : To determine purity and detect potential impurities like Fmoc dipeptides.

- NMR spectroscopy : 1H and 13C NMR provide structural confirmation.

- Mass spectrometry : Confirms molecular weight and can identify common impurities.

- Optical rotation : For stereochemically pure forms to determine specific rotation.

- Elemental analysis : To confirm elemental composition.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis, particularly where a cyclobutane ring with hydroxyl functionality is desired. The compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS), which has become the method of choice for peptide synthesis due to its compatibility with a wide range of functional groups.

Coupling Conditions

Typical coupling conditions for incorporating this Fmoc-protected hydroxycyclobutane amino acid into peptides include:

- Activation with HATU (2-(7-oxobenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as N-methylmorpholine (NMM) or DIPEA.

- Extended coupling times (1-2 hours) may be required due to potential steric hindrance.

- Monitoring of coupling efficiency through methods such as Kaiser test or HPLC analysis.

Comparative Analysis with Similar Compounds

Structural Relatives

The synthetic approaches for this compound can be compared with related compounds:

| Compound | Molecular Formula | Key Synthetic Differences |

|---|---|---|

| 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | C20H19NO4 | Lacks hydroxyl group; simpler synthesis |

| 1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid | C21H21NO4 | Different substitution pattern; requires different starting material |

| (1s,3s)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid | C20H19NO5 | Stereospecific synthesis required for single isomer |

Synthesis Efficiency Comparison

When comparing the synthetic efficiency of different approaches:

- Direct Fmoc protection of 1-amino-3-hydroxycyclobutane-1-carboxylic acid offers the most straightforward route but may require careful control to avoid side reactions at the hydroxyl group.

- Multi-step synthesis involving protected intermediates provides better control over stereochemistry but decreases overall yield due to multiple steps.

- Copper complexation strategy offers selective Fmoc protection but adds complexity to the synthesis.

Q & A

Basic: What are the standard synthetic routes for 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid, and how does its cyclobutane ring influence reaction conditions?

Methodological Answer:

The synthesis typically involves Fmoc-protection of the amino group followed by cyclobutane ring formation. Key steps include:

- Amino Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., NaHCO₃) to protect the amine .

- Cyclobutane Formation : Employ [2+2] photocycloaddition or ring-closing metathesis, though steric strain in the cyclobutane necessitates careful temperature control (<0°C to minimize side reactions) .

- Carboxylic Acid Activation : Use coupling agents like HOBt/DIC for peptide bond formation, ensuring the hydroxy group is protected (e.g., TBS) to avoid undesired reactivity .

Impact of Cyclobutane : The ring’s high angle strain increases reactivity but risks decomposition; thus, low-temperature conditions and inert atmospheres are critical .

Advanced: How can researchers resolve contradictions in reported yields for Fmoc-protected cyclobutane derivatives during solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Discrepancies often arise from:

- Coupling Efficiency : Steric hindrance from the cyclobutane reduces coupling rates. Optimize with microwave-assisted synthesis (e.g., 50°C, 20 min) or double coupling protocols .

- Deprotection Variability : Use TFA/water (95:5) for Fmoc removal, but monitor cleavage time (≥30 min) to ensure completeness without degrading the cyclobutane .

- Analytical Validation : Employ HPLC-MS to confirm product purity and quantify yields, as UV-based methods may misrepresent due to Fmoc’s absorbance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.